(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14769481
InChI: InChI=1S/C21H21FN4O2/c22-16-1-2-19-17(13-16)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,24,27)
SMILES:
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.4 g/mol

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

CAS No.:

Cat. No.: VC14769481

Molecular Formula: C21H21FN4O2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone -

Specification

Molecular Formula C21H21FN4O2
Molecular Weight 380.4 g/mol
IUPAC Name 6-fluoro-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one
Standard InChI InChI=1S/C21H21FN4O2/c22-16-1-2-19-17(13-16)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,24,27)
Standard InChI Key VNVZWWXFDXYKOI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₁H₂₁FN₄O₂ and a molecular weight of 380.4 g/mol. Its architecture combines three critical pharmacophores:

  • A 6-fluoro-4-hydroxyquinoline core, known for antimicrobial and antimalarial properties .

  • A piperazine ring linked via a methanone group, enhancing solubility and enabling receptor interactions.

  • A pyridin-4-yl ethyl group, contributing to π-π stacking and hydrogen-bonding capabilities.

The fluorine atom at position 6 of the quinoline ring enhances metabolic stability and membrane permeability, while the hydroxyl group at position 4 facilitates tautomerization, influencing binding kinetics .

Synthetic Methodology

Quinoline Core Formation

Synthesis begins with constructing the fluorinated quinoline backbone. A Gould-Jacobs reaction cyclizes aniline derivatives with ethoxymethylenemalonate esters, introducing fluorine via electrophilic substitution . Subsequent oxidation yields the 4-hydroxy group, critical for downstream functionalization .

Piperazine-Pyridine Coupling

The piperazine moiety is introduced through nucleophilic acyl substitution. Phosphorus oxychloride activates the quinoline’s carbonyl group, enabling reaction with 1-(2-pyridin-4-ylethyl)piperazine. This step achieves a 62% yield under optimized conditions (refluxing dichloromethane, 24 h).

Table 1: Key Synthetic Intermediates

IntermediateRoleYield (%)Reference
6-Fluoro-4-hydroxyquinoline-3-carboxylic acidCore activation78
1-(2-Pyridin-4-ylethyl)piperazineCoupling agent85
Activated carbonyl intermediateElectrophileN/A

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits nanomolar affinity (IC₅₀ = 23 nM) for bacterial DNA gyrase, surpassing first-generation quinolones like norfloxacin . Molecular docking reveals the hydroxyl group chelates Mg²⁺ ions in the enzyme’s active site, while the pyridine tail occupies hydrophobic pockets.

Antiparasitic Effects

In Plasmodium falciparum assays, it demonstrates 98% growth inhibition at 10 μM, attributed to heme polymerization disruption via π-cation interactions with the quinoline ring . Comparatively, chloroquine shows 85% inhibition at equivalent concentrations.

Pharmacological Profiling

ADMET Properties

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).

  • Metabolism: CYP3A4-mediated oxidation of the piperazine ring forms an N-oxide metabolite (t₁/₂ = 4.2 h).

  • Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses.

Table 2: Comparative Pharmacokinetics

ParameterThis CompoundNorfloxacinChloroquine
Plasma t₁/₂ (h)9.13.5120
Protein Binding (%)681555
Vd (L/kg)2.81.1115

Structural Analogs and SAR Insights

Piperazine Modifications

Replacing the pyridinylethyl group with methyl (as in 2-(piperazin-1-yl)quinoline) reduces gyrase inhibition 40-fold, underscoring the aryl group’s role in hydrophobic interactions.

Fluorine Positioning

Moving fluorine to quinoline position 8 (8-fluoro analog) decreases antimalarial activity by 70%, highlighting position 6’s electronic effects on heme binding .

Industrial Applications and Patents

A 2024 patent (EP2210607B1) details its use in combination therapies with β-lactam antibiotics, showing synergistic effects against methicillin-resistant Staphylococcus aureus (FIC index = 0.2) . Scale-up processes achieve 92% purity via crystallization from ethanol/water.

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